10-N-Boc-アミノデセン

説明

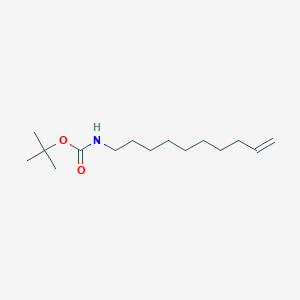

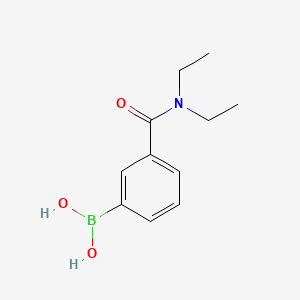

10-N-Boc-amino-dec-1-ene is a chemical compound with the molecular formula C15H29NO2 . It has a molecular weight of 255.4 and is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of N-protected amino esters, such as 10-N-Boc-amino-dec-1-ene, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process uses a PEPPSI-IPr Pd-catalyst and can create functionally and structurally diverse amino ester molecules .Molecular Structure Analysis

The molecular structure of 10-N-Boc-amino-dec-1-ene contains a total of 46 bonds, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis

The N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions is an efficient and highly chemoselective process . This method is excellent in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Physical And Chemical Properties Analysis

10-N-Boc-amino-dec-1-ene has a density of 0.9±0.1 g/cm3, a boiling point of 353.2±21.0 °C at 760 mmHg, and a flash point of 167.4±22.1 °C . It also has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 283.6±3.0 cm3 .科学的研究の応用

アミン保護剤としての有機合成

10-N-Boc-アミノデセンは、有機合成においてアミン保護剤として一般的に使用されます。 これは、反応プロセス中の望ましくない反応や他の化学物質からの干渉を防ぐために、アミン上のアミノ基を保護します .

センサーデバイスの表面改質

この化合物は、シリコンナノワイヤベースのセンサーデバイスの表面改質に使用されます。 改質は、Hで終端されたシリコンナノワイヤを持つデバイスに、10-N-Boc-アミノデセンをUV開始で付着させることから始まり、続いてアミノ基の脱保護とグルタルアルデヒドによる化学修飾が行われます .

N-Boc脱保護方法の開発

研究者らは、反応媒体と触媒の両方として作用するコリン塩化物/p-トルエンスルホン酸深共晶溶媒(DES)を用いた、N-Boc脱保護のための効率的で持続可能な方法を記述しました。 この方法は、10-N-Boc-アミノデセンを含む、さまざまなN-Boc誘導体に適用できます .

アミンの化学選択的N-Boc保護

この化合物は、アミンに対する効率的で高度に化学選択的なN-Boc保護プロセスに関与しています。 このプロセスにより、第一級、第二級、立体的に遮蔽された脂肪族アミン、アニリン、電子豊富な芳香族アミンを、対応するN-Boc誘導体に迅速かつ定量的に変換できます .

Safety and Hazards

作用機序

Target of Action

10-N-Boc-amino-dec-1-ene is an organic compound . It is commonly used in organic synthesis as an amine protecting agent . The primary targets of this compound are the amine groups present in other molecules. These amine groups play a crucial role in various biochemical reactions, and protecting them can prevent undesired reactions or influences from other chemical substances .

Mode of Action

The compound interacts with its targets (amine groups) by forming a protective layer around them. This protective layer prevents the amine groups from participating in unwanted chemical reactions during the synthesis process .

Result of Action

The primary result of 10-N-Boc-amino-dec-1-ene’s action is the successful protection of amine groups during organic synthesis. This protection allows for more precise control over the reactions taking place, potentially leading to higher yields or purer products .

Action Environment

The action, efficacy, and stability of 10-N-Boc-amino-dec-1-ene can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water but soluble in organic solvents . Therefore, the choice of solvent can significantly impact its effectiveness. Additionally, it has low toxicity but is combustible, indicating that safety precautions should be taken when handling and storing this compound .

特性

IUPAC Name |

tert-butyl N-dec-9-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBQHNWIXSPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373521 | |

| Record name | 10-N-Boc-amino-dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313469-03-3 | |

| Record name | 10-N-Boc-amino-dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313469-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)